molecular formula C12H15ClF2O2Si B11834075 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde

Cat. No.: B11834075
M. Wt: 292.78 g/mol
InChI Key: BBTSBUZHTZHDKT-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and chloropropionaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical pathways:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: Involvement in metabolic or signaling pathways depending on its application.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(2,4-difluorophenyl)propionaldehyde: Lacks the trimethylsilanyloxy group.

    2-(2,4-Difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde: Lacks the chloro group.

    3-Chloro-2-(trimethylsilanyloxy)propionaldehyde: Lacks the difluorophenyl group.

Uniqueness

The unique combination of chloro, difluorophenyl, and trimethylsilanyloxy groups in 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C12H15ClF2O2Si

Molecular Weight

292.78 g/mol

IUPAC Name

3-chloro-2-(2,4-difluorophenyl)-2-trimethylsilyloxypropanal

InChI

InChI=1S/C12H15ClF2O2Si/c1-18(2,3)17-12(7-13,8-16)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3

InChI Key

BBTSBUZHTZHDKT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CCl)(C=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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